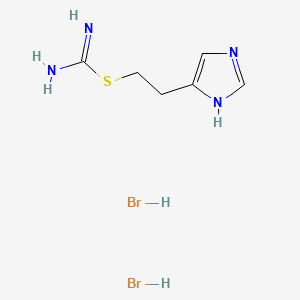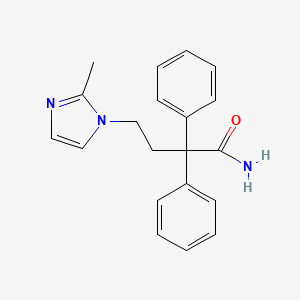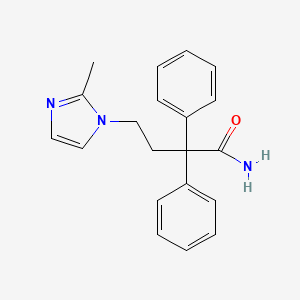
Ácido fosfónico, bis-((cicloheptilamino)metileno)-, sal disódica
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, ((cycloheptylamino)methylene)bis-, disodium salt is a chemical compound with the molecular formula C8H19NO6P2.2Na. It is a disodium salt of a phosphonic acid derivative, where the phosphonic acid group is bonded to a cycloheptylamino moiety
Aplicaciones Científicas De Investigación
Phosphonic acid, ((cycloheptylamino)methylene)bis-, disodium salt has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is utilized in studying enzyme inhibition and as a potential therapeutic agent.
Industry: It is used in the production of flame retardants, water treatment chemicals, and as a corrosion inhibitor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Phosphonic acid, ((cycloheptylamino)methylene)bis-, disodium salt typically involves the reaction of cycloheptylamine with phosphorous acid derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium with the presence of a base to facilitate the formation of the disodium salt.
Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale synthesis process that involves the reaction of cycloheptylamine with phosphorous acid derivatives. The reaction is conducted in reactors designed to handle large volumes, and the product is purified through crystallization and filtration processes to obtain the disodium salt form.
Análisis De Reacciones Químicas
Types of Reactions: Phosphonic acid, ((cycloheptylamino)methylene)bis-, disodium salt can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can produce reduced forms of the compound, which may have different chemical properties.
Substitution: Substitution reactions can result in the formation of various substituted phosphonic acid derivatives.
Mecanismo De Acción
The mechanism by which Phosphonic acid, ((cycloheptylamino)methylene)bis-, disodium salt exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Phosphonic acid, ((cycloheptylamino)methylene)bis-, disodium salt is compared with other similar compounds, such as:
ATMP (Aminotris(methylphosphonic acid)): ATMP is another phosphonic acid derivative with similar applications in industry and research.
NTMP (Nitrilotrimethylphosphonic acid): NTMP is a related compound used in water treatment and as a chelating agent.
Uniqueness: Phosphonic acid, ((cycloheptylamino)methylene)bis-, disodium salt is unique in its structure and reactivity, which allows it to be used in a wide range of applications. Its cycloheptylamino moiety provides distinct chemical properties compared to other phosphonic acid derivatives.
Conclusion
Phosphonic acid, ((cycloheptylamino)methylene)bis-, disodium salt is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable reagent in various fields, including chemistry, biology, medicine, and industry. Further research and development of this compound could lead to new discoveries and advancements in these areas.
Propiedades
Número CAS |
138330-18-4 |
|---|---|
Fórmula molecular |
C8H19NNaO6P2 |
Peso molecular |
310.18 g/mol |
Nombre IUPAC |
disodium;[2-cycloheptyl-1-[hydroxy(oxido)phosphoryl]ethyl]-hydroxyphosphinate |
InChI |
InChI=1S/C8H19NO6P2.Na/c10-16(11,12)8(17(13,14)15)9-7-5-3-1-2-4-6-7;/h7-9H,1-6H2,(H2,10,11,12)(H2,13,14,15); |
Clave InChI |
NAGSSKDVBYWMBM-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)CC(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] |
SMILES canónico |
C1CCCC(CC1)NC(P(=O)(O)O)P(=O)(O)O.[Na] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
cimadronate cycloheptylaminomethylene-1,1-bisphosphonate hydronium (cycloheptylammonio)methylene-1,1-bisphosphonate hydronium incadronate incadronate YM 175 YM-175 YM175 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


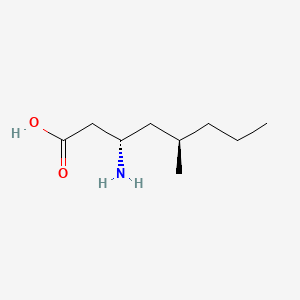

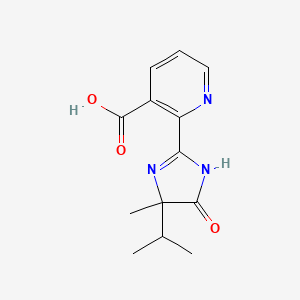




![(3S,5S,8S,9S,10R,13R,14R,17R)-17-[(1R)-1-(6-methoxy-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1671746.png)



